molecular formula C5H8BrN3O B13581130 3-bromo-1-(methoxymethyl)-5-methyl-1H-1,2,4-triazole CAS No. 1823868-91-2

3-bromo-1-(methoxymethyl)-5-methyl-1H-1,2,4-triazole

Cat. No.: B13581130
CAS No.: 1823868-91-2
M. Wt: 206.04 g/mol
InChI Key: BKSPIUCPBLPDOT-UHFFFAOYSA-N
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Description

3-Bromo-1-(methoxymethyl)-5-methyl-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with bromine, methoxymethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1-(methoxymethyl)-5-methyl-1H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents like methanol and catalysts to facilitate the process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-(methoxymethyl)-5-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

3-Bromo-1-(methoxymethyl)-5-methyl-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-1-(methoxymethyl)-5-methyl-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxymethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The triazole ring structure allows for versatile interactions with biological molecules, potentially leading to inhibition or modulation of specific pathways .

Comparison with Similar Compounds

  • 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole
  • 3-Bromo-1-methyl-1H-1,2,4-triazole
  • 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole

Comparison: Compared to similar compounds, 3-bromo-1-(methoxymethyl)-5-methyl-1H-1,2,4-triazole is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both bromine and methoxymethyl groups provides a balance of electronic and steric effects, making it a versatile compound for various applications .

Properties

CAS No.

1823868-91-2

Molecular Formula

C5H8BrN3O

Molecular Weight

206.04 g/mol

IUPAC Name

3-bromo-1-(methoxymethyl)-5-methyl-1,2,4-triazole

InChI

InChI=1S/C5H8BrN3O/c1-4-7-5(6)8-9(4)3-10-2/h3H2,1-2H3

InChI Key

BKSPIUCPBLPDOT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1COC)Br

Origin of Product

United States

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